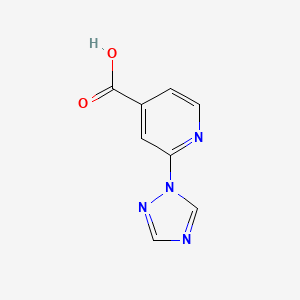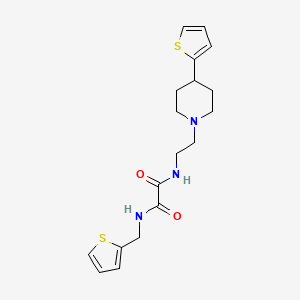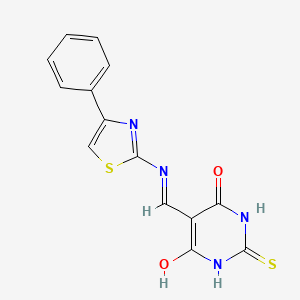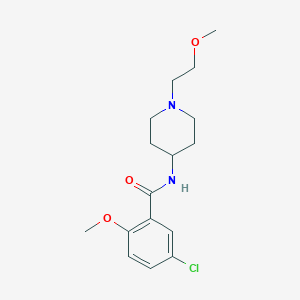
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
The compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex molecule that appears to be related to various heterocyclic compounds that have been studied for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as cognitive enhancement in schizophrenia and anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of carboxamide groups and the introduction of furan and thiazole rings. For instance, the synthesis of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide involved creating a potent and selective alpha7 nAChR agonist with rapid brain penetration and high oral bioavailability . Similarly, transformations of 3-amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in acidic media led to the formation of new fused heterocyclic systems . These processes may provide insights into the potential synthesis routes for the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as NMR, IR, MS, and single crystal X-ray diffraction . For example, the structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was determined, revealing its crystallization in the monoclinic system and coordination of metal ions in its complexes . These findings suggest that a similar approach could be used to analyze the molecular structure of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide.
Chemical Reactions Analysis
The chemical reactions involving related compounds include acid-catalyzed transformations, which can lead to ring opening and the formation of new heterocyclic systems . Additionally, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved a Jacobson oxidation in an alkaline medium . These reactions highlight the reactivity of furan and thiazole rings, which are also present in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, including their thermal decomposition, antioxidant, and antitumor activities . For instance, the Co(II), Ni(II), and Cu(II) complexes of a related carboxamide were screened for their anticancer and antioxidant activities, demonstrating potential pharmacological applications . The structure-activity relationships of various carboxamide fungicides, including furan and thiazole derivatives, have also been explored, indicating the importance of substituent effects on biological activity .
Applications De Recherche Scientifique
Antiprotozoal Agents
Compounds with furan derivatives have been synthesized and tested for their antiprotozoal activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Fungicides
Research on N-(1,1,3-Trimethylindan-4-yl)carboxamide fungicides highlighted the efficacy of thiazole-5-carboxamides against diseases like Botrytis cinerea, pointing to their potential as fungicides in agricultural applications (Masatsugu et al., 2010).
Synthetic Methodologies
The synthesis of various N-alkylated derivatives based on furan compounds has been a topic of interest for creating compounds with potential biological activities. For example, N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine derivatives were synthesized, showcasing the versatility of these compounds in synthetic chemistry (El-Essawy & Rady, 2011).
DNA Binding Agents
Compounds containing pyrrole and imidazole units have been explored for their ability to bind to DNA sequences in the minor groove, suggesting their application in gene expression control and potential therapeutic uses (Chavda et al., 2010).
Analytical and Spectral Studies
The study of furan ring-containing ligands and their metal complexes provided insights into their synthesis, characterization, and potential antibacterial activities, highlighting the importance of these compounds in medicinal chemistry (Patel, 2020).
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-15(22-11(2)19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-21-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDUYSPTFWNDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)

![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)
![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)



![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

